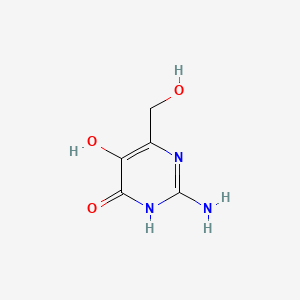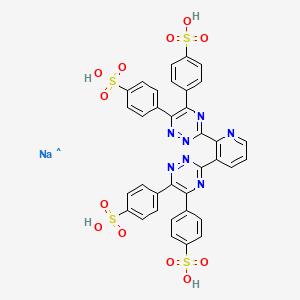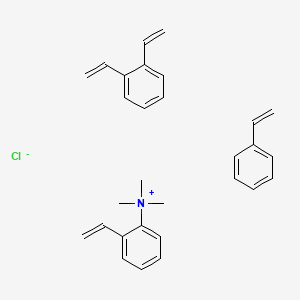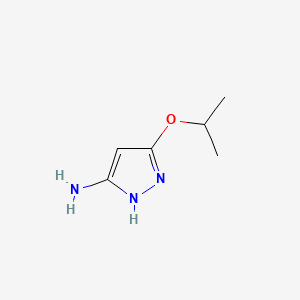![molecular formula C10H12N2 B571405 5,9-Methano-5H-pyrido[3,4-d]azepine, 6,7,8,9-tetrahydro- CAS No. 833458-84-7](/img/structure/B571405.png)
5,9-Methano-5H-pyrido[3,4-d]azepine, 6,7,8,9-tetrahydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,9-Methano-5H-pyrido[3,4-d]azepine, 6,7,8,9-tetrahydro- is a chemical compound with the molecular formula C10H12N2. It is known for its unique structure, which includes a methano bridge and a fused azepine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,9-Methano-5H-pyrido[3,4-d]azepine, 6,7,8,9-tetrahydro- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a pyridine derivative with an azepine precursor in the presence of a suitable catalyst. The reaction conditions often require elevated temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
5,9-Methano-5H-pyrido[3,4-d]azepine, 6,7,8,9-tetrahydro- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizers.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as halides, amines, and alcohols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces the corresponding amines or alcohols .
Scientific Research Applications
5,9-Methano-5H-pyrido[3,4-d]azepine, 6,7,8,9-tetrahydro- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5,9-Methano-5H-pyrido[3,4-d]azepine, 6,7,8,9-tetrahydro- involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5,9-Methano-5H-pyrido[3,4-d]azepine: A closely related compound with similar structural features.
6,7,8,9-Tetrahydro-5H-pyrido[3,4-d]azepine: Another related compound with a similar core structure but lacking the methano bridge.
Uniqueness
5,9-Methano-5H-pyrido[3,4-d]azepine, 6,7,8,9-tetrahydro- is unique due to its fused ring system and methano bridge, which confer distinct chemical and physical properties. These features make it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4,10-diazatricyclo[6.3.1.02,7]dodeca-2(7),3,5-triene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-2-11-6-10-8-3-7(9(1)10)4-12-5-8/h1-2,6-8,12H,3-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZQBCSVPEYDEFN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNCC1C3=C2C=CN=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60733160 |
Source


|
| Record name | 6,7,8,9-Tetrahydro-5H-5,9-methanopyrido[3,4-d]azepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60733160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
833458-84-7 |
Source


|
| Record name | 6,7,8,9-Tetrahydro-5H-5,9-methanopyrido[3,4-d]azepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60733160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6'-[Ethyl(3-methylbutyl)amino]-2'-methylspiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B571330.png)
![2-[(E)-3-(3,3-Dimethyl-1-phenyl-1,3-dihydro-2H-indol-2-ylidene)-1-propenyl]-3,3-dimethyl-1-phenyl-3H-indolium chloride](/img/structure/B571331.png)


![(2S)-1-[(10R,13S,16S,19S,22R)-13-(2-amino-2-oxoethyl)-19-benzyl-22-[(2R)-butan-2-yl]-16-[(2S)-butan-2-yl]-12,15,18,21,24-pentaoxo-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carbonyl]-N-[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B571339.png)
![Cyclopropa[3,4]cyclopenta[1,2-b]quinoxaline](/img/structure/B571340.png)


![2-[3-(Carboxymethyl)-5,10-dioxo-4,6-dipropyl-1,2,8,9-tetrahydropyrido[3,2-g]quinolin-7-yl]acetic acid](/img/structure/B571344.png)
